Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4,7-BIS(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes oxolane, thiophene, and hexahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4,7-BIS(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of thiophene groups and the oxolane moiety. Key steps include:
Cyclization Reactions: Formation of the hexahydroquinoline ring through cyclization of appropriate precursors.
Thiophene Introduction: Thiophene groups are introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
Oxolane Attachment: The oxolane moiety is attached through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes:
Catalyst Selection: Use of efficient catalysts to facilitate cross-coupling reactions.
Reaction Optimization: Control of temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4,7-BIS(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the oxolane or thiophene groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols: Formed through reduction of ketone groups.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4,7-BIS(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4,7-BIS(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: An aniline derivative with chlorine substitutions.
Acetylene: A simple alkyne with a triple bond.
Hexa(tert-butoxy)ditungsten(III): A metal-metal bonded compound.
Uniqueness
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-4,7-BIS(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its combination of oxolane, thiophene, and hexahydroquinoline moieties, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or acetylene.
Properties
Molecular Formula |
C24H25NO4S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-methyl-5-oxo-4,7-dithiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H25NO4S2/c1-14-21(24(27)29-13-16-5-2-8-28-16)23(20-7-4-10-31-20)22-17(25-14)11-15(12-18(22)26)19-6-3-9-30-19/h3-4,6-7,9-10,15-16,23,25H,2,5,8,11-13H2,1H3 |
InChI Key |
WIKQDQCTOAGHNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CS4)C(=O)OCC5CCCO5 |
Origin of Product |
United States |
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